1-methyl-1H-indazol-7-amine
Overview
Description
1-Methyl-1H-indazol-7-amine is a derivative of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring and are known for their various biological activities and applications in medicinal chemistry. The specific substitution pattern of the 1-methyl group and the 7-amine functionality suggests potential for unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of 1H-indazoles, including derivatives like 1-methyl-1H-indazol-7-amine, can be achieved through various methods. A practical, metal-free synthesis approach is described where o-aminobenzoximes are converted to 1H-indazoles using methanesulfonyl chloride and triethylamine under mild conditions . This method is notable for its mildness and scalability, which could be advantageous for the synthesis of 1-methyl-1H-indazol-7-amine.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the fused ring system, which can significantly influence the electronic properties and reactivity of the molecule. For instance, the crystal structure of a related compound, 7-methoxy-1H-indazole, shows that substituents on the indazole ring can lie in the plane of the indazole system and participate in hydrogen bonding, which could be relevant for the binding interactions of 1-methyl-1H-indazol-7-amine .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including N-methylation, which can lead to mixtures of 1- and 2-methyl compounds . The reactivity of the indazole ring towards methylation and the influence of substituents on the reaction outcome are important considerations for the chemical manipulation of 1-methyl-1H-indazol-7-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group in 7-methoxy-1H-indazole affects its crystal packing and hydrogen bonding interactions . Similarly, the 1-methyl and 7-amine groups in 1-methyl-1H-indazol-7-amine would be expected to influence its solubility, boiling point, melting point, and potential for intermolecular interactions.
Scientific Research Applications
Anti-Inflammatory Application
- Scientific Field : Medicinal Chemistry
- Summary of Application : Indazole derivatives have been found to possess anti-inflammatory properties . A novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone .
- Results or Outcomes : The results showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .
Antitumor Activity
- Scientific Field : Oncology
- Summary of Application : Indazole derivatives have been found to possess antitumor properties . For example, niraparib, an indazole-based therapeutic, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
- Results or Outcomes : Niraparib has been approved for clinical use, indicating its effectiveness in treating certain types of cancer .
Anti-Hypertensive Application
- Scientific Field : Cardiovascular Pharmacology
- Summary of Application : Indazole derivatives have been found to possess anti-hypertensive properties . These compounds can help in the management of high blood pressure.
- Results or Outcomes : The results showed that indazole derivatives can effectively manage high blood pressure .
Anti-Diabetic Application
- Scientific Field : Endocrinology
- Summary of Application : Indazole derivatives have been found to possess anti-diabetic properties . These compounds can help in the management of diabetes.
- Results or Outcomes : The results showed that indazole derivatives can effectively manage diabetes .
Anti-Osteoporosis Application
- Scientific Field : Orthopedics
- Summary of Application : Indazole derivatives have been found to possess anti-osteoporosis properties . These compounds can help in the management of osteoporosis.
- Results or Outcomes : The results showed that indazole derivatives can effectively manage osteoporosis .
Anti-Depressant Application
Safety And Hazards
Future Directions
Indazole-containing derivatives, including 1-methyl-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They represent one of the most important heterocycles in drug molecules . Future research may focus on exploring the medicinal properties of indazole derivatives for the treatment of various pathological conditions .
properties
IUPAC Name |
1-methylindazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQDTYKVWIDGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594975 | |
Record name | 1-Methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indazol-7-amine | |
CAS RN |
41926-06-1 | |
Record name | 1-Methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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